molecular formula C9H6F3NO B161379 2-Methoxy-4-(trifluoromethyl)benzonitrile CAS No. 132927-08-3

2-Methoxy-4-(trifluoromethyl)benzonitrile

Cat. No. B161379
M. Wt: 201.14 g/mol
InChI Key: IXLCDVCLGOVPBE-UHFFFAOYSA-N
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Patent
US07285563B2

Procedure details

To a solution of 2-nitro-4-(trifluoromethyl)benzonitrile (22.48 g, 104 mmol) in anhydrous methanol (110 ml) was added dropwise 25% sodium methoxide in methanol (24.72 ml, 114.4 mmol), and the resulting mixture stirred at room temperature for 1 hour. Water (110 ml) was added and the resulting solids collected by filtration. The solids were dissolved in DCM (150 ml), washed with sat NaCl (75 ml), dried over Na2SO4, filtered and evaporated to give the title compound (19 g, 91%) as a white solid.
Quantity
22.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
24.72 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7])([O-])=O.[CH3:16][O-:17].[Na+].O>CO>[CH3:16][O:17][C:4]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
22.48 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
110 mL
Type
solvent
Smiles
CO
Name
Quantity
24.72 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solids collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in DCM (150 ml)
WASH
Type
WASH
Details
washed with sat NaCl (75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C#N)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.